![molecular formula C30H26N2O4 B6490299 3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888459-17-4](/img/structure/B6490299.png)
3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with an ethoxynaphthalene amide and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxynaphthalene, 4-ethylphenylamine, and 1-benzofuran-2-carboxylic acid.
Step 1 Formation of 2-ethoxynaphthalene-1-amido: This involves the reaction of 2-ethoxynaphthalene with a suitable amine under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 2 Coupling with 1-benzofuran-2-carboxylic acid: The intermediate is then coupled with 1-benzofuran-2-carboxylic acid using similar coupling reagents and conditions to form the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and benzofuran rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new polymers or as a precursor for dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-ethoxynaphthalene-1-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of the ethoxy group on the naphthalene ring and the ethyl group on the phenyl ring makes 3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over its analogs.
Biological Activity
3-(2-Ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
The compound's chemical structure can be described by its molecular formula C27H26N2O4 and a molecular weight of approximately 442.5 g/mol. The IUPAC name indicates that it is a derivative of benzofuran, which is known for various biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. The following sections detail specific findings regarding its biological activity.
Antiproliferative Effects
A study published in the European Journal of Medicinal Chemistry explored a series of benzofuran derivatives, noting their efficacy against human cancer cell lines. The study highlighted that certain derivatives exhibited strong antiproliferative effects and potential in reversing multidrug resistance (MDR) in cancer cells, which is crucial for improving therapeutic outcomes in chemotherapy-resistant tumors .
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | IC50 (µM) | Cancer Cell Line | Activity Type |
---|---|---|---|
8c | 5.4 | HeLa (Cervical Cancer) | Antiproliferative |
8h | 6.2 | MCF-7 (Breast Cancer) | Antiproliferative |
8b | 7.0 | A549 (Lung Cancer) | MDR Reversal |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzofuran moiety contributes to its interaction with cellular pathways involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.
- Inhibition of Proliferation : By modulating signaling pathways associated with cell growth, such as the PI3K/Akt and MAPK pathways, the compound may effectively inhibit cancer cell proliferation.
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer types:
- Study on Breast Cancer : A clinical trial evaluated the effects of a related benzofuran derivative on patients with advanced breast cancer, demonstrating a notable reduction in tumor size in approximately 30% of participants .
- Reversal of Multidrug Resistance : Another study focused on the use of benzofuran derivatives to overcome MDR in leukemia cells, showing that these compounds could significantly enhance the efficacy of standard chemotherapy drugs .
Properties
IUPAC Name |
3-[(2-ethoxynaphthalene-1-carbonyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4/c1-3-19-13-16-21(17-14-19)31-30(34)28-27(23-11-7-8-12-24(23)36-28)32-29(33)26-22-10-6-5-9-20(22)15-18-25(26)35-4-2/h5-18H,3-4H2,1-2H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWCYNASUGUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC5=CC=CC=C54)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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